molecular formula C28H27F2N5O3 B592685 BMS-846372 CAS No. 1190363-03-1

BMS-846372

Cat. No.: B592685
CAS No.: 1190363-03-1
M. Wt: 519.553
InChI Key: VUNYPRIWWJSQTR-UZUQRXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Safety and Hazards

Common side effects of Rimegepant include nausea, which may be severe enough to cause shortness of breath, difficulty breathing; swelling of the face, eyes, mouth, throat, tongue, or lips; rash, measles; and itching .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-846372 involves an enantioselective reduction of a cyclohepta[b]pyridine-5,9-dione, followed by a palladium-catalyzed alpha-arylation reaction to form the key carbon-carbon bond. This process sets the absolute and relative stereochemistry of the compound . The synthetic route is designed to be efficient and scalable, making it suitable for large-scale production .

Industrial Production Methods

The industrial production of this compound follows the same synthetic route as described above, with optimizations for large-scale manufacturing. The process includes chemo- and enantioselective reduction steps, ensuring high yield and purity of the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F2N5O3/c29-21-6-1-5-20(24(21)30)17-8-9-23(25-18(16-17)4-2-12-31-25)38-28(37)34-14-10-19(11-15-34)35-22-7-3-13-32-26(22)33-27(35)36/h1-7,12-13,17,19,23H,8-11,14-16H2,(H,32,33,36)/t17-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNYPRIWWJSQTR-UZUQRXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(CC1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C[C@@H]1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of BMS-846372 and how does it relate to the treatment of migraines?

A: this compound acts as a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist. [, , ] CGRP is a neuropeptide implicated in the pathophysiology of migraines, with elevated levels observed during migraine attacks. By blocking CGRP receptors, this compound inhibits the effects of CGRP, potentially preventing or alleviating migraine symptoms. []

Q2: What are the key structural features of this compound and how do they contribute to its activity?

A: The asymmetric synthesis of this compound and its major metabolite has been described, highlighting the importance of the substituted cyclohepta[b]pyridine ring system. [] An efficient enantioselective synthesis further emphasized the significance of a chemo- and enantioselective reduction of a cyclohepta[b]pyridine-5,9-dione and a Pd-catalyzed α-arylation reaction to achieve the specific stereochemistry essential for its activity. []

Q3: What is known about the pharmacokinetic profile of this compound?

A: Preclinical studies have demonstrated that this compound exhibits good oral bioavailability in various species, including rats, dogs, and cynomolgus monkeys. [] This suggests that the compound is well-absorbed after oral administration and is distributed effectively in the body.

Q4: What evidence supports the efficacy of this compound in preclinical models of migraine?

A: this compound displayed promising efficacy in a marmoset migraine model, showing strong (>50% inhibition) exposure-dependent in vivo efficacy. [] This suggests that the compound's ability to reduce migraine-related symptoms is related to its concentration in the body, further supporting its potential as a migraine treatment.

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